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Abstract
Bimosiamose Disodium (also known as TBC-1269) is a synthetic, small-molecule pan-

selectin antagonist that has demonstrated therapeutic potential in various preclinical and

clinical models of inflammation. By inhibiting E-selectin, P-selectin, and L-selectin,

Bimosiamose effectively blocks the initial tethering and rolling of leukocytes on the activated

endothelium, a critical step in the inflammatory cascade. This document provides detailed

application notes and protocols for the use of Bimosiamose Disodium in murine models of

psoriasis, dermatitis, and asthma, to facilitate further research into its anti-inflammatory

properties.

Introduction
Inflammatory diseases are characterized by the excessive recruitment of leukocytes to affected

tissues, leading to damage and pathology. The selectin family of adhesion molecules plays a

pivotal role in initiating this leukocyte extravasation. Bimosiamose Disodium, by antagonizing

all three selectins, offers a promising therapeutic strategy to mitigate inflammation in a range of

disorders. These application notes provide a summary of effective dosages and detailed

experimental protocols for utilizing Bimosiamose Disodium in established murine models of

inflammatory skin and airway diseases.
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Data Presentation
The following table summarizes the quantitative data for Bimosiamose Disodium and a

comparable selectin antagonist in various rodent models of inflammation.

Inflammator
y Model

Animal
Model

Compound Dosage
Administrat
ion Route

Key
Findings

Psoriasis
SCID Mouse

Xenograft

Bimosiamose

Disodium
200 mg/kg

Local

Injection

Reduced

disease

severity and

development

of psoriatic

plaques.[1]

Ischemia/Rep

erfusion

Injury

Sprague-

Dawley Rat

Bimosiamose

Disodium
25 mg/kg Intravenous

Increased

survival and

reduced

neutrophil

migration.

Allergic

Dermatitis
Mouse

OJ-R9188

(Selectin

Blocker)

3 and 10

mg/kg
Intravenous

Inhibited

extravasation

of neutrophils

and

eosinophils.

[2]

Signaling Pathway
Bimosiamose Disodium acts by competitively inhibiting the binding of carbohydrate ligands

on leukocytes to selectins (E-selectin and P-selectin) on activated endothelial cells and L-

selectin on other leukocytes. This interference disrupts the initial capture and subsequent

rolling of leukocytes along the vascular wall, which is a prerequisite for their firm adhesion and

transmigration into inflamed tissues.
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Bimosiamose Inhibition of Leukocyte Rolling

Experimental Protocols
Psoriasis Xenograft Model in SCID Mice
This protocol is adapted from studies investigating the efficacy of anti-psoriatic compounds in a

human-to-mouse xenograft model.[3]

Materials:

SCID (Severe Combined Immunodeficient) mice (e.g., BALB/cByJSmn-Prkdcscid/J)

Psoriatic skin tissue from consenting patients (obtained via keratome shave biopsy)

Bimosiamose Disodium

Sterile Phosphate-Buffered Saline (PBS)
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Surgical tools for grafting

Anesthetics

Procedure:

Animal Acclimatization: House SCID mice in a specific pathogen-free environment for at

least one week before the experiment.

Xenografting:

Anesthetize the SCID mouse.

Prepare a graft bed on the dorsal side of the mouse by removing a section of the

epidermis and dermis.

Place a 1x1 cm piece of human psoriatic skin onto the graft bed.

Suture the graft in place and bandage the area.

Allow the graft to heal and establish for approximately 2-4 weeks. Successful engraftment

is characterized by the maintenance of psoriatic clinical and histological features.

Treatment:

Prepare a solution of Bimosiamose Disodium in sterile PBS.

Once the psoriatic plaques are well-established on the xenografts, initiate treatment.

Administer 200 mg/kg of Bimosiamose Disodium via local injection into the base of the

xenograft.

A control group should receive injections of sterile PBS.

Repeat the injections twice a week for a duration of three weeks.

Endpoint Analysis:
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Monitor the clinical severity of the psoriatic plaques throughout the study using a scoring

system (e.g., Psoriasis Area and Severity Index - PASI, adapted for mice, scoring

erythema, scaling, and induration).

At the end of the treatment period, euthanize the mice and excise the xenografts.

Perform histological analysis (H&E staining) to assess changes in epidermal thickness,

parakeratosis, and immune cell infiltration.

Immunohistochemistry can be performed to quantify specific immune cell populations

(e.g., T cells).

Psoriasis Xenograft Protocol

Start Acclimatize SCID Mice Graft Psoriatic Skin Allow Graft Establishment
(2-4 weeks)

Treat with Bimosiamose
(200 mg/kg, local inj.)

or PBS (Control) Monitor Clinical Score
Twice weekly for 3 weeks

Endpoint Analysis:
- Histology

- Immunohistochemistry
End

Click to download full resolution via product page

Psoriasis Xenograft Experimental Workflow

Contact Hypersensitivity (Dermatitis) Model in Mice
This protocol describes a common method for inducing contact hypersensitivity, a model for

allergic contact dermatitis.[4][5] The dosage for Bimosiamose is extrapolated from a study

using a similar selectin antagonist.[2]

Materials:

BALB/c or C57BL/6 mice

Hapten (e.g., 2,4-Dinitrofluorobenzene - DNFB or Oxazolone)
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Acetone and Olive Oil (vehicle)

Bimosiamose Disodium

Sterile saline or appropriate vehicle for injection

Micrometer for measuring ear thickness

Procedure:

Sensitization (Day 0):

Shave a small area on the abdomen of the mice.

Apply a solution of the hapten (e.g., 0.5% DNFB in 4:1 acetone:olive oil) to the shaved

abdomen.

Challenge (Day 5):

Measure the baseline thickness of both ears of the mice using a micrometer.

Apply a lower concentration of the same hapten (e.g., 0.2% DNFB in 4:1 acetone:olive oil)

to both sides of one ear. The other ear serves as an internal control.

Treatment:

Prepare a solution of Bimosiamose Disodium in sterile saline.

Administer Bimosiamose Disodium intravenously at a dose of 3 or 10 mg/kg, 30 minutes

prior to the hapten challenge.

A control group should receive an intravenous injection of the vehicle.

Endpoint Analysis (24-48 hours post-challenge):

Measure the ear thickness of both ears at 24 and 48 hours after the challenge.

Calculate the degree of ear swelling by subtracting the baseline measurement from the

post-challenge measurement.
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Euthanize the mice and collect the ears for histological analysis (H&E staining) to assess

edema and immune cell infiltration.

Homogenize ear tissue for cytokine analysis (e.g., ELISA for IFN-γ, TNF-α).

Contact Hypersensitivity Protocol

Day 0: Sensitization
(Hapten on Abdomen)

Day 5: Treatment
(Bimosiamose IV)

Day 5: Challenge
(Hapten on Ear)

Day 6: Measure Ear Swelling
(24h Post-Challenge)

Day 7: Measure Ear Swelling
(48h Post-Challenge)

Endpoint Analysis:
- Histology

- Cytokine Levels

Click to download full resolution via product page

Contact Hypersensitivity Experimental Workflow

Ovalbumin-Induced Allergic Asthma Model in Mice
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This is a widely used model to study the pathophysiology of allergic asthma.[6][7][8][9] A

specific dose for Bimosiamose in this model is not yet established, and therefore dose-ranging

studies are recommended.

Materials:

BALB/c mice

Ovalbumin (OVA)

Aluminum hydroxide (Alum)

Bimosiamose Disodium

Sterile PBS

Nebulizer for aerosol challenge

Equipment for measuring airway hyperresponsiveness (optional)

Materials for bronchoalveolar lavage (BAL)

Procedure:

Sensitization (Days 0 and 14):

Sensitize mice by intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of alum

in a total volume of 200 µL of PBS.

Aerosol Challenge (Days 24, 25, and 26):

Place the sensitized mice in a nebulizer chamber.

Expose them to an aerosol of 1% OVA in PBS for 30 minutes.

Treatment:

Prepare a solution of Bimosiamose Disodium.
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Administer Bimosiamose Disodium at the desired dose (dose-ranging studies are

recommended, starting from a dose informed by other models) via an appropriate route

(e.g., intravenous, intraperitoneal, or intranasal) 30-60 minutes before each OVA

challenge.

A control group should receive the vehicle.

Endpoint Analysis (48 hours after the last challenge):

Airway Hyperresponsiveness (AHR): If available, assess AHR in response to increasing

concentrations of methacholine using a whole-body plethysmograph or an invasive

measurement system.

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway

inflammatory cells. Perform differential cell counts to determine the number of eosinophils,

neutrophils, lymphocytes, and macrophages.

Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining)

to assess inflammatory cell infiltration and mucus production.

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid

or lung homogenates by ELISA.

Serum IgE: Collect blood and measure OVA-specific IgE levels in the serum.
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Allergic Asthma Protocol

Day 0: Sensitization
(OVA/Alum IP)

Day 14: Sensitization
(OVA/Alum IP)

Day 24: Treatment & OVA Challenge

Day 25: Treatment & OVA Challenge

Day 26: Treatment & OVA Challenge

Day 28: Endpoint Analysis
- AHR
- BAL

- Histology
- Cytokines

- IgE

Click to download full resolution via product page

Ovalbumin-Induced Asthma Experimental Workflow

Conclusion
Bimosiamose Disodium is a potent pan-selectin antagonist with significant anti-inflammatory

effects demonstrated in various preclinical models. The protocols provided herein offer a

framework for researchers to investigate the efficacy of Bimosiamose in murine models of
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psoriasis, dermatitis, and asthma. Appropriate dose-finding studies are recommended,

particularly for models where a specific dosage has not been established. These studies will

contribute to a better understanding of the therapeutic potential of selectin antagonism in a

broad range of inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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